molecular formula C21H21N3O5S2 B2504578 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate CAS No. 877651-64-4

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate

Cat. No. B2504578
CAS RN: 877651-64-4
M. Wt: 459.54
InChI Key: WRJRXDBXILGACU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely confer a variety of chemical properties to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in the presence of an acid or base . The thiadiazole ring could potentially participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ester could make the compound somewhat polar .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with thiadiazole and pyran moieties have been extensively studied for their potential in creating materials with unique properties. For example, the synthesis and structural characterization of various substituted thiadiazole derivatives have been described, highlighting their potential as antimicrobial agents and their structural properties, such as hydrogen bonding patterns and molecular frameworks, which could imply a range of applications in material science and bioactive compound development (Portilla et al., 2007) (Kumar, 2022).

Antimicrobial and Antifungal Activities

Research on thiadiazole derivatives has demonstrated significant antimicrobial and antifungal activities. These findings suggest a potential application in developing new antimicrobial agents. The structure-activity relationship studies of these compounds provide a foundation for the design of more potent and selective agents (Chen et al., 2000) (Hassan, 2013).

Anti-inflammatory and Analgesic Activities

The synthesis of thiadiazole and pyrazolene derivatives has also been explored for their potential anti-inflammatory and analgesic activities. The evaluation of these activities highlights the therapeutic potential of these compounds, which could lead to the development of new treatments for inflammatory diseases (Kumar, 2022).

Anticancer Activities

Some studies have focused on the synthesis of thiadiazole derivatives with potential anticancer activities. These investigations into their efficacy against various cancer cell lines could pave the way for the development of novel anticancer agents, contributing to the ongoing search for more effective treatments (Gomha et al., 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would depend on the nature of the reaction .

Future Directions

The future directions for research on this compound would depend on its applications. If it has medicinal properties, future research could focus on improving its efficacy or reducing its side effects. If it’s used in chemical synthesis, research could focus on improving its reactivity or finding new reactions it can participate in .

properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-3-13(4-2)18(26)22-20-23-24-21(31-20)30-12-15-10-16(25)17(11-28-15)29-19(27)14-8-6-5-7-9-14/h5-11,13H,3-4,12H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJRXDBXILGACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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